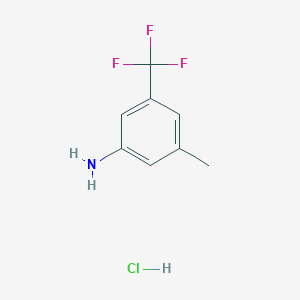

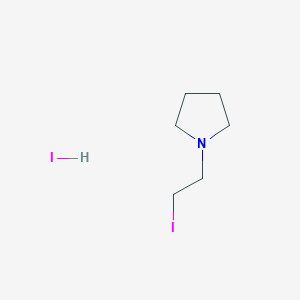

![molecular formula C14H12Cl2N4O B2566688 N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-89-1](/img/structure/B2566688.png)

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In We will also examine the compound's mechanism of action, its biochemical and physiological effects, and list future directions for research.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

- Research on pyrimidine-azetidinone analogues, such as those synthesized from aromatic amines and N-phenylacetamide, demonstrates significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest potential applications of similar compounds in the development of new antimicrobial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

- The synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents indicate that compounds with azetidinone structures may possess significant central nervous system (CNS) activity, offering insights into the development of new therapeutic agents for CNS disorders (Thomas et al., 2016).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

- The creation of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions highlights the versatility of pyrimidin-2-amine derivatives in synthesizing heterocyclic compounds, which could have various pharmaceutical and chemical applications (El-Deeb et al., 2008).

Corrosion Inhibition

- The use of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution presents an interesting application of pyrimidine derivatives in industrial settings, particularly in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Antihypertensive Activity

- Studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity in rats suggest the therapeutic potential of pyrimidin-amine derivatives in managing hypertension, demonstrating the compound's role in lowering blood pressure to normotensive levels (Bennett et al., 1981).

Mechanism of Action

Target of Action

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a potent inhibitor of the histone lysine demethylases KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones .

Mode of Action

The compound interacts with its targets, KDM4 and KDM5, by binding to the Fe(II) in the active site of these enzymes . This interaction inhibits the demethylation process of histone lysine residues, thereby affecting the transcriptional activity of genes .

Biochemical Pathways

The inhibition of KDM4 and KDM5 by this compound affects the histone methylation pathways . This results in an altered gene expression profile, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It has been shown to demonstrate cellular permeability in the caco-2 assay , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the altered histone methylation status. For instance, it has been shown to inhibit H3K9Me3 and H3K4Me3 demethylation in a cell-based assay , which can affect gene expression and ultimately influence cellular functions.

properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-6-10(7-20)19-13-3-4-17-8-18-13/h1-5,8,10H,6-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIFFVAWSLXTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

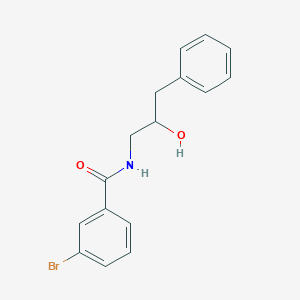

![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)

![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)

![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide](/img/structure/B2566615.png)

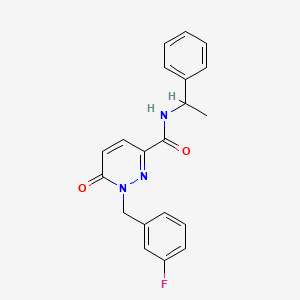

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2566616.png)

![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)

![1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one](/img/structure/B2566621.png)

![1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566622.png)